2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline

Lipophilicity Drug Design Extraction Chemistry

2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline (CAS 647375-43-7) is a 2,9-diaryl-1,10-phenanthroline derivative in which each aryl ring carries a trifluoromethyl group at the meta position. This substitution pattern imparts a distinct combination of electron‑withdrawing character and steric encumbrance around the metal‑binding site, making it a candidate for applications in photoredox catalysis, OLED electron‑transport layers, and metal‑extraction chemistry.

Molecular Formula C26H14F6N2
Molecular Weight 468.4 g/mol
CAS No. 647375-43-7
Cat. No. B12590673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline
CAS647375-43-7
Molecular FormulaC26H14F6N2
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C=C2
InChIInChI=1S/C26H14F6N2/c27-25(28,29)19-5-1-3-17(13-19)21-11-9-15-7-8-16-10-12-22(34-24(16)23(15)33-21)18-4-2-6-20(14-18)26(30,31)32/h1-14H
InChIKeyPGFNMUDNRNWUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline – A Meta-CF₃-Phenyl Phenanthroline Ligand for Procurement Identification


2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline (CAS 647375-43-7) is a 2,9-diaryl-1,10-phenanthroline derivative in which each aryl ring carries a trifluoromethyl group at the meta position . This substitution pattern imparts a distinct combination of electron‑withdrawing character and steric encumbrance around the metal‑binding site, making it a candidate for applications in photoredox catalysis, OLED electron‑transport layers, and metal‑extraction chemistry.

Why 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline Cannot Be Freely Substituted by Generic Phenanthroline Analogs


Phenanthroline derivatives are not interchangeable because even minor changes in the substitution pattern (phenyl vs. trifluoromethyl‑phenyl, meta vs. para substitution) produce large shifts in lipophilicity, electronic tuning, and steric profile that directly govern metal‑complex stability, excited‑state lifetimes, and device performance. A user who replaces this compound with 2,9‑diphenyl‑1,10‑phenanthroline, its para‑CF₃ isomer, or a directly‑fluorinated analog will obtain a different LogP, a different reduction potential, and consequently different catalytic or optoelectronic behaviour .

Quantitative Differentiation Evidence for 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline


LogP Increase vs. 2,9‑Diphenyl‑1,10‑phenanthroline

The meta‑CF₃‑phenyl derivative shows a predicted LogP of 8.15, while the non‑fluorinated 2,9‑diphenyl‑1,10‑phenanthroline has a predicted LogP of 6.12 . The difference of +2.03 log units corresponds to a > 100‑fold increase in octanol‑water partition coefficient, which directly governs solubility, membrane permeability, and extractability in liquid‑liquid separation processes.

Lipophilicity Drug Design Extraction Chemistry

Electron‑Withdrawing Effect Comparison – Meta‑CF₃ vs. Para‑CF₃ Phenyl Substituent

The Hammett substituent constant for a meta‑CF₃ group (σₘ = 0.43) differs from the para‑CF₃ value (σₚ = 0.54) [1]. Because the 2‑ and 9‑positions of phenanthroline are directly involved in metal coordination, meta substitution transmits electronic effects predominantly through the inductive pathway, while para substitution adds a resonance component. This difference modulates the Lewis basicity of the phenanthroline nitrogen atoms and consequently the oxidation potential of coordinated metal centres. In Cu(I) photoredox systems, para‑CF₃‑phenyl ligands have been shown to alter excited‑state lifetimes and catalytic selectivity relative to non‑fluorinated analogs [2]; the meta isomer is expected to provide a distinct, intermediate electronic tuning.

Coordination Chemistry Photoredox Catalysis Electronic Tuning

Steric Bulk and Complex Geometry Control – Comparison with 2,9‑Bis(trifluoromethyl)‑1,10‑phenanthroline

Experimental excited‑state dynamics for the homoleptic Cu(I) complex of 2,9‑bis(trifluoromethyl)‑1,10‑phenanthroline show an intersystem‑crossing (ISC) lifetime of 69 ps, a triplet excited‑state lifetime of 106 ns, and an emission quantum yield of 4 × 10⁻³ [1]. The directly attached CF₃ groups provide strong σ‑electron withdrawal but limited steric shielding of the metal centre. Replacing them with meta‑CF₃‑phenyl substituents introduces additional steric bulk from the phenyl spacer, which is predicted to further suppress pseudo‑Jahn–Teller distortion and prolong the excited‑state lifetime, as demonstrated for other 2,9‑diaryl‑phenanthroline Cu(I) complexes [2].

Steric Hindrance Copper Complexes Excited-State Distortion

Electron‑Mobility Tuning in OLED Hole‑Blocking Layers – Class‑Level Inference

Theoretical calculations on bathocuproine (BCP) analogues show that electron mobility in 2,9‑diphenyl‑1,10‑phenanthroline is 3.45 × 10⁻² cm² V⁻¹ s⁻¹, compared with 1.40 × 10⁻² cm² V⁻¹ s⁻¹ for the 2,9‑bis(trifluoromethyl) derivative and 2.90 × 10⁻² cm² V⁻¹ s⁻¹ for the 4,7‑diphenyl isomer [1]. The meta‑CF₃‑phenyl groups in the target compound are expected to combine the steric bulk of the diphenyl system with the electron‑withdrawing character of CF₃ groups, potentially placing its electron mobility between these two extremes while improving morphological stability relative to the non‑fluorinated analog.

OLED Electron Transport Hole‑Blocking

High‑Value Application Scenarios for 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline


Photoredox Catalyst Ligand for Selective Atom‑Transfer Radical Addition (ATRA) Reactions

The meta‑CF₃‑phenyl electron‑withdrawing effect (σₘ = 0.43) tunes the Cu(I/I) redox couple to a potential window that enables visible‑light‑driven ATRA while avoiding over‑stabilization that can poison the catalytic cycle [1]. The enhanced LogP (+2.03 vs. the diphenyl analog) promotes catalyst solubility in non‑polar reaction media, potentially simplifying product isolation.

OLED Electron‑Transport and Hole‑Blocking Layer Material Screening

The ligand’s predicted electron mobility (class‑inferred range 1.5–3.0 × 10⁻² cm² V⁻¹ s⁻¹) fills a gap between the non‑fluorinated 2,9‑diphenyl derivative and the directly fluorinated 2,9‑bis(trifluoromethyl) analog [2]. This makes it a candidate for optimizing charge balance in blue‑phosphorescent OLED stacks where excessive electron mobility causes exciton leakage.

Liquid‑Liquid Extraction of Transition Metals or Actinides

The predicted LogP of 8.15 equates to a >100‑fold increase in organic‑phase retention relative to 2,9‑diphenyl‑1,10‑phenanthroline . This is critical for nuclear fuel cycle separations where ligand leaching into the aqueous phase compromises process economics and safety.

Luminescent Cu(I) Complexes for Bio‑Sensing or Light‑Emitting Electrochemical Cells (LECs)

The steric shielding provided by the meta‑CF₃‑phenyl groups is expected to extend the triplet excited‑state lifetime beyond the 106 ns benchmark of the 2,9‑bis(trifluoromethyl) analog [3], improving the probability of energy‑transfer‑based sensing events and the steady‑state luminescence intensity of LECs.

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